(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid
Description
Crystallographic Analysis and Bonding Patterns
The crystallographic architecture of this compound follows the established patterns observed in related pyridineboronic acid derivatives. Structural investigations of analogous compounds reveal that boronic acids typically adopt trigonal geometry around the boron center, with the carbon-boron-oxygen framework exhibiting near-planar arrangements. The boronic acid functionality in these systems demonstrates a propensity for forming hydrogen-bonded dimeric structures through intermolecular oxygen-hydrogen-oxygen interactions, creating extended crystalline networks that contribute to the compound's solid-state stability.
The cyclohexylmethylamino substituent at the 6-position of the pyridine ring introduces significant conformational flexibility to the molecular framework. The cyclohexyl group adopts chair conformations that minimize steric interactions while maximizing stabilizing intramolecular contacts. The methylene linker between the amino nitrogen and the cyclohexyl group provides rotational freedom that allows for optimal spatial orientation of the bulky cyclohexyl substituent relative to the pyridine ring system.
The pyridine nitrogen atom contributes to the overall molecular polarity and hydrogen bonding network formation. In crystalline arrangements, the nitrogen lone pair can participate in intermolecular interactions that influence packing patterns and crystal morphology. The amino nitrogen at the 6-position serves as both a hydrogen bond donor and acceptor, creating additional opportunities for supramolecular assembly through directional non-covalent interactions.
Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through distinctive chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals characteristic signals for the cyclohexyl methylene protons appearing as complex multiplets in the aliphatic region, while the methylene linker protons exhibit distinct chemical shifts reflecting their electronic environment adjacent to the amino nitrogen. The pyridine aromatic protons display downfield chemical shifts consistent with the electron-withdrawing nature of the boronic acid substituent and the electron-donating character of the amino group.
Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework through distinct resonances for each carbon environment. The cyclohexyl carbons appear in the typical aliphatic region with characteristic chemical shifts for chair-conformation methylene carbons. The pyridine ring carbons exhibit aromatic chemical shifts with observable effects from the electron-donating amino substituent and the electron-withdrawing boronic acid group. The methylene carbon linking the amino group to the cyclohexyl system shows intermediate chemical shift values reflecting its electronic environment.
Infrared spectroscopy reveals diagnostic absorption bands characteristic of the boronic acid functionality, including broad oxygen-hydrogen stretching vibrations and boron-oxygen bond stretches. The amino group contributes nitrogen-hydrogen stretching and bending modes, while the cyclohexyl substituent generates characteristic carbon-hydrogen stretching and bending absorptions. The pyridine ring system exhibits aromatic carbon-carbon and carbon-nitrogen stretching vibrations that confirm the heterocyclic framework.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 234.10, corresponding to the calculated molecular weight of the compound. Fragmentation patterns reveal characteristic losses associated with the cyclohexylmethyl group and the boronic acid functionality, providing structural confirmation through predictable bond cleavage pathways.
Thermodynamic Stability and Solubility Profiles
The thermodynamic stability of this compound reflects the combined influences of the boronic acid functionality, the aminopyridine system, and the cyclohexylmethyl substituent. Related pyridineboronic acid derivatives demonstrate moderate thermal stability with decomposition temperatures typically exceeding 300 degrees Celsius. The presence of the amino group enhances molecular stability through intramolecular hydrogen bonding interactions that reduce conformational strain and stabilize the preferred molecular geometry.
The cyclohexylmethyl substituent contributes to hydrophobic interactions that influence both thermal stability and phase behavior. The alkyl substituent provides conformational flexibility that allows the molecule to adopt energetically favorable conformations while distributing thermal energy through vibrational modes. This structural feature enhances resistance to thermal decomposition compared to smaller alkyl substituents.
Solubility characteristics of this compound reflect the amphiphilic nature of the molecule, combining polar boronic acid and amino functionalities with the nonpolar cyclohexylmethyl group. The boronic acid moiety contributes to aqueous solubility through hydrogen bonding with water molecules, while the amino group provides additional polar interactions. However, the bulky cyclohexylmethyl substituent reduces overall aqueous solubility compared to smaller amino substituents.
Organic solvent solubility varies depending on the specific solvent properties and hydrogen bonding capacity. Polar protic solvents facilitate dissolution through hydrogen bonding interactions with the boronic acid and amino functionalities, while aprotic polar solvents provide moderate solubility through dipolar interactions with the pyridine nitrogen.
Tautomeric Behavior and Protolytic Equilibria
The tautomeric behavior of this compound involves complex equilibria between different protonation states and constitutional isomers. Studies of related pyridineboronic acid systems demonstrate pH-dependent tautomeric equilibria that significantly influence molecular properties and biological activity. The boronic acid functionality can exist in neutral molecular form or as anionic boronate species depending on solution pH and ionic strength conditions.
The pyridine nitrogen contributes to protolytic equilibria through its basic character, with protonation occurring under acidic conditions to generate pyridinium cations. The amino group at the 6-position provides additional basic character that influences overall molecular charge distribution and hydrogen bonding patterns. The pKa values for these basic sites determine the predominant ionic forms under physiological conditions.
Solvent polarity significantly affects tautomeric equilibria, with polar solvents stabilizing ionic forms through enhanced solvation of charged species. Investigations of 3-pyridineboronic acid reveal that tautomeric equilibrium shifts toward zwitterionic forms in aqueous solution but favors molecular forms in mixed organic solvents. This solvent-dependent behavior reflects the energy balance between ionic stabilization through solvation and the intrinsic stability of neutral molecular forms.
The cyclohexylmethylamino substituent influences tautomeric behavior through electronic effects and steric interactions that stabilize specific conformational arrangements. The electron-donating character of the amino group affects the basicity of the pyridine nitrogen and the acidity of the boronic acid functionality, creating subtle shifts in protolytic equilibrium constants compared to unsubstituted pyridineboronic acids.
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 234.10 g/mol | - |
| Molecular Formula | C₁₂H₁₉BN₂O₂ | - |
| Chemical Abstracts Service Number | 1246743-82-7 | - |
| Physical Form | Powder | Room temperature |
| Solubility | Variable | Solvent-dependent |
| Spectroscopic Method | Key Features | Diagnostic Signals |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Cyclohexyl multiplets | Aliphatic region |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | Pyridine ring system |
| Infrared Spectroscopy | Boronic acid bands | Broad O-H stretch |
| Mass Spectrometry | Molecular ion | m/z 234.10 |
Properties
IUPAC Name |
[6-(cyclohexylmethylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10,16-17H,1-5,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKURPRJIHTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NCC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728736 | |
| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246743-82-7 | |
| Record name | {6-[(Cyclohexylmethyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis begins with 6-aminopyridin-3-ylboronic acid (CAS 851524-96-4), a commercially available building block. This compound serves as the boronic acid precursor, enabling direct modification of the amino group.
Reductive Alkylation of the Amino Group
The primary amine undergoes reductive alkylation with cyclohexanecarbaldehyde under mild acidic conditions to introduce the cyclohexylmethyl group:
Procedure :
-
Dissolve 6-aminopyridin-3-ylboronic acid (1.0 equiv) and cyclohexanecarbaldehyde (1.2 equiv) in methanol (0.1 M).
-
Add acetic acid (1.0 equiv) and sodium cyanoborohydride (1.5 equiv).
-
Concentrate under reduced pressure and purify via flash chromatography (ethyl acetate/petroleum ether gradient).
Yield : ~70–80% (estimated based on analogous reductive aminations in).
Challenges and Optimizations
-
Competitive Over-Alkylation : The secondary amine product may undergo further alkylation. Using a slight excess of aldehyde and controlled reaction times mitigates this issue.
-
Boronic Acid Stability : Methanol and mild acidic conditions preserve the boronic acid functionality, avoiding protodeboronation.
Route B: Miyaura Borylation of a Bromopyridine Intermediate
Synthesis of 3-Bromo-6-((cyclohexylmethyl)amino)pyridine
This route prioritizes early introduction of the cyclohexylmethylamine group before boronic acid installation.
Step 1: Preparation of 3-Bromo-6-aminopyridine
Starting from 3-bromo-6-nitropyridine :
Step 2: Reductive Amination with Cyclohexanecarbaldehyde
Repeat the reductive alkylation procedure outlined in Section 2.1.1 to yield 3-bromo-6-((cyclohexylmethyl)amino)pyridine .
Step 3: Miyaura Borylation
Convert the bromide to a boronic acid using palladium-catalyzed borylation:
Procedure :
-
Combine 3-bromo-6-((cyclohexylmethyl)amino)pyridine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in dioxane (0.2 M).
-
Hydrolyze the boronic ester with HCl (1 M) to yield the boronic acid.
-
Purify via recrystallization (water/ethanol).
Yield : 60–65% (based on analogous borylations in).
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Starting Material Cost | Higher (boronic acid derivative) | Lower (bromopyridine derivatives) |
| Step Count | 2 steps | 3 steps |
| Overall Yield | ~70% | ~50% |
| Functional Group Tolerance | Sensitive to boronic acid stability | Requires bromide stability |
Route A offers higher yields and fewer steps but relies on costly boronic acid precursors. Route B, while longer, provides flexibility in intermediate functionalization.
Critical Reaction Optimization Insights
Palladium Catalyst Selection
Solvent and Base Effects
-
Dioxane/Water Mixtures : Optimal for Suzuki couplings, enhancing reagent solubility and stabilizing palladium intermediates.
-
KOAc in Borylation : Neutral conditions prevent decomposition of sensitive amines.
Scalability and Industrial Considerations
-
Route A is preferable for small-scale synthesis (<100 g) due to streamlined steps.
-
Route B aligns with large-scale production, leveraging cost-effective bromopyridine starting materials and robust borylation protocols.
Chemical Reactions Analysis
Types of Reactions
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
The structural and functional diversity of pyridinylboronic acids allows for tailored applications. Below is a detailed comparison of (6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Their Properties
Key Comparative Analysis
Reactivity in Suzuki-Miyaura Coupling
- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Enhance boronic acid stability but may reduce coupling efficiency due to steric hindrance .
- Electron-Withdrawing Groups (e.g., Fluoro, Trifluoromethyl) : Increase reactivity by polarizing the boron center, accelerating transmetalation .
- Bulky Substituents (e.g., Cyclohexylmethyl) : Steric hindrance may slow coupling kinetics but reduce protodeboronation, a common degradation pathway .
Solubility and Stability
- Lipophilic Groups (e.g., Hexyloxy, Cyclohexylmethyl) : Reduce aqueous solubility but improve membrane permeability for CNS drug candidates .
- Polar Groups (e.g., Amino, BOC-protected amino): Increase solubility in polar solvents; BOC protection enhances stability during synthesis .
Stability Considerations
- Boroxine formation (trimer of boronic acid) was observed in (6-((trifluoromethyl)sulfonyl)oxy)pyridinyl boronic acid , highlighting the need for anhydrous storage .
Drug Design Implications
- Cyclohexylmethyl-substituted analogues are under exploration for liver-targeted therapies due to their balanced lipophilicity and metabolic resistance .
- Fluorinated pyridinylboronic acids are preferred in PET tracer development owing to their compatibility with radiolabeling protocols .
Biological Activity
(6-((Cyclohexylmethyl)amino)pyridin-3-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a cyclohexylmethyl amino group and a boronic acid functional group. Its molecular structure can be represented as follows:
- Molecular Formula : C13H18BNO2
- Molecular Weight : 233.1 g/mol
Enzyme Inhibition
Boronic acids are known for their ability to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases. The boronic acid moiety can interact with the active site of these enzymes, leading to inhibition. For this compound, studies have indicated potential inhibitory effects on various proteases:
- Target Enzymes :
- Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1)
- Human ClpXP protease
The structure-activity relationship studies have shown that modifications to the cyclohexylmethyl group can enhance inhibitory potency while maintaining selectivity over human proteases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against PfSUB1, which is crucial for the egress of merozoites in malaria parasites. The compound's IC50 values indicate its effectiveness:
| Compound | Target | IC50 Value |
|---|---|---|
| This compound | PfSUB1 | 30 µM |
| Other boronic acids | Various targets | Ranging from 4 nM to >100 µM |
These results highlight its potential as an antimalarial agent, especially when combined with lipophilic modifications that enhance membrane permeability .
Case Studies
- Antimalarial Activity : In a study focused on improving drug-like properties of PfSUB1 inhibitors, this compound was shown to retain activity while enhancing selectivity over human proteasomes. This selectivity is critical for minimizing off-target effects in therapeutic applications .
- Serine Protease Inhibition : The compound has been evaluated as a serine protease inhibitor, showing promising results in inhibiting hClpXP with an IC50 value of approximately 29 µM. This suggests potential applications in cancer therapy where serine proteases play a role in tumor progression .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the cyclohexylmethyl group significantly influences the biological activity of the compound. Variations in this substituent affect both potency and selectivity against various proteases:
| Substituent Modification | Effect on Activity |
|---|---|
| Cyclohexylmethyl group | Enhances potency against PfSUB1 |
| Aromatic substitutions | Varied effects; some decrease activity |
This information is crucial for guiding future synthetic efforts aimed at optimizing the compound's pharmacological profile .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boronation | PdCl₂(dppf), B₂pin₂ | THF | 85°C | ~75–85% |
Basic: How is the structure of this compound confirmed experimentally?
Answer:
A multi-technique approach is used:
- NMR Spectroscopy :
- LCMS/HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 366 [M+H]⁺ for analogous compounds) validate purity and molecular weight .
Q. Table 2: Analytical Data from Analogous Boronic Acids
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Cyclohexyl protons (δ 1.2–1.8 ppm) | |
| LCMS | m/z 393 [M+H]⁺ (similar derivatives) |
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Handling : Use nitrile gloves and work in a fume hood. Avoid exposure to moisture to prevent boroxine formation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) mitigate hydrolysis .
- Stability : Monitor via TLC or HPLC; degradation manifests as new peaks (e.g., boroxine at δ 28.2 ppm in ¹¹B NMR) .
Advanced: How does the cyclohexylmethylamino substituent influence reactivity in cross-coupling reactions?
Answer:
The substituent impacts:
- Steric Hindrance : The bulky cyclohexyl group slows transmetalation in Suzuki reactions, requiring optimized catalysts (e.g., XPhos Pd G3) and higher temperatures (90–110°C) .
- Electronic Effects : The electron-donating amine enhances boronic acid stability but may reduce electrophilicity at the boron center.
- Solubility : Improved organic solvent compatibility (e.g., THF, toluene) compared to polar analogues .
Q. Table 3: Substituent Effects on Reaction Efficiency
| Substituent | Catalyst | Reaction Time | Yield |
|---|---|---|---|
| Trifluoromethyl | Pd(PPh₃)₄ | 12 h | 85% |
| Cyclohexylmethylamino | XPhos Pd G3 | 24 h | 70–75% |
Advanced: What strategies resolve contradictions in reaction yields or purity across studies?
Answer:
- Parameter Screening : Vary catalyst loading (1–5 mol%), solvent (dioxane vs. THF), and base (K₂CO₃ vs. Cs₂CO₃) to optimize conditions .
- Byproduct Analysis : Use ¹¹B NMR to detect boroxines (δ 28.2 ppm) and adjust drying protocols .
- Alternative Protecting Groups : Employ pinacol boronate esters to enhance stability during synthesis .
Advanced: How is this compound applied in medicinal chemistry or enzyme inhibition studies?
Answer:
- Drug Discovery : Serves as a building block for hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. The boronic acid moiety chelates metal ions in enzyme active sites .
- Biological Testing : Radiolabeled analogs (e.g., ¹¹C/¹⁸F derivatives) are used in PET imaging to study target engagement .
Q. Table 4: Example Application in Enzyme Inhibition
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| HIF-PH | 15 ± 2 | Fluorescence Polarization |
Advanced: What computational methods predict the electronic properties of this boronic acid?
Answer:
- DFT Calculations : Gaussian or ORCA software models the boron center’s Lewis acidity, correlating with reactivity in Suzuki reactions.
- Hirshfeld Surface Analysis : Predicts hydrogen-bonding patterns in crystal structures, aiding solubility optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
